Neridienone B

Description

Core Structural Framework

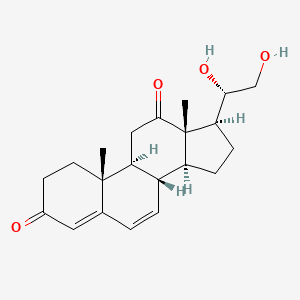

Neridienone B possesses a molecular formula of C21H28O4 with a molecular weight of 344.44 daltons. The compound features a pregnane-type steroid backbone characterized by a fused tetracyclic ring system typical of this natural product class. The systematic nomenclature identifies this compound as 20S,21-dihydroxypregna-4,6-diene-3,12-dione, which provides insight into the specific structural modifications present on the basic pregnane skeleton.

The International Union of Pure and Applied Chemistry nomenclature for this compound is (8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione. This extensive nomenclature reveals the precise stereochemical configuration at each chiral center within the molecule. The compound contains seven defined stereocenters, making it a highly stereochemically complex natural product that requires careful analytical characterization to establish its absolute configuration.

Stereochemical Analysis and Configuration

The stereochemical configuration of this compound has been established through detailed analytical studies. The molecule exhibits the stereochemical arrangement 8R,9S,10R,13S,14S,17S at the ring junction positions, with an additional 1S configuration at the side chain hydroxyl-bearing carbon. This specific three-dimensional arrangement is crucial for understanding the compound's biological activity and chemical behavior.

The pregnane backbone of this compound contains two ketone functionalities located at positions 3 and 12, along with two hydroxyl groups positioned on the side chain at carbons 20 and 21. The presence of conjugated double bonds between carbons 4,6 creates an extended π-electron system that influences both the electronic properties and spectroscopic characteristics of the molecule. The 20S configuration at the side chain represents the natural stereochemistry found in this compound class isolated from Nerium species.

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBLKWGLSQARQJ-BJSXQCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Collection and Pretreatment

Fresh or dried aerial parts of Nerium indicum are harvested, with leaves and stems being the primary sources. The plant material is typically shade-dried to minimize thermal degradation of bioactive compounds. Grinding into a coarse powder increases surface area for solvent penetration, enhancing extraction efficiency.

Solvent Extraction

Polar and nonpolar solvents are employed in sequential extraction:

-

Defatting : Hexane or petroleum ether removes nonpolar constituents like waxes and chlorophyll.

-

Primary Extraction : Ethanol or methanol (70–90% v/v) extracts diterpenoids via maceration or Soxhlet extraction. Ethanol is preferred industrially due to lower toxicity and cost.

-

Fractionation : The crude extract is partitioned using chloroform or dichloromethane to concentrate this compound, leveraging its moderate polarity.

Purification Techniques

Chromatographic Methods :

-

Column Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate) separate this compound from co-extracted compounds.

-

HPLC : Reverse-phase C18 columns and acetonitrile/water mobile phases achieve >95% purity, critical for pharmacological studies.

Synthetic Routes (Hypothetical Framework)

While no peer-reviewed synthetic pathways for this compound are available, insights from analogous diterpenoid synthesis suggest potential strategies:

Retrosynthetic Analysis

The tetracyclic diterpenoid backbone could be constructed via:

Key Challenges

-

Stereochemical Control : The compound’s four chiral centers (C8, C9, C10, C13) require asymmetric synthesis or enzymatic resolution.

-

Oxidative Functionalization : Introducing the 3,12-dione groups demands selective oxidation without over-oxidizing the diene system.

Industrial-Scale Production

Commercial suppliers (e.g., Arctom, Crysdot) utilize optimized extraction protocols:

Large-Scale Extraction

Quality Control

-

Spectroscopic Validation : Batch consistency is ensured through NMR (δH 1.2–2.8 ppm for methyl groups) and HRMS (m/z 344.44 [M+H]⁺).

-

Purity Standards : ≥95% purity is maintained for research-grade material, verified via HPLC-DAD.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₈O₄ |

| Molecular Weight | 344.44 g/mol |

| Solubility | Ethanol, DCM, sparingly in H₂O |

| Melting Point | Not reported |

| CAS Number | 61671-56-5 |

| Supplier | Purity | Price (5 mg) | Packaging |

|---|---|---|---|

| Arctom | ≥98% | $593 | Sealed ampules |

| Crysdot | ≥95% | $930 | Lyophilized powder |

Chemical Reactions Analysis

Types of Reactions

Neridienone B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Neridienone B has significant applications in various fields:

Chemistry: Used as a reference standard and synthetic precursor compound.

Biology: Exhibits significant leishmanicidal activity against amastigotes of Leishmania mexicana.

Medicine: Shows significant effects on calcein accumulation in multidrug-resistant human ovarian cancer cells.

Industry: Used as an intermediate and fine chemical in various industrial processes.

Mechanism of Action

Neridienone B exerts its effects through various molecular targets and pathways. It has been shown to affect calcein accumulation in multidrug-resistant human ovarian cancer cells, indicating its potential role in overcoming drug resistance. Additionally, it exhibits leishmanicidal activity by targeting the amastigotes of Leishmania mexicana .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Neridienone B

21-Deoxythis compound

- CAS : 924910-83-8

- Molecular Formula : C₂₁H₂₈O₃

- Molecular Weight : 328.45 g/mol

- Structural Features: Lacks the oxygen atom at C-21 compared to this compound, resulting in a deoxygenated side chain .

- Bioactivity: Limited data exist, but structural simplification may reduce binding affinity to microbial targets compared to this compound .

Neridienone A

- CAS: Not explicitly listed (derived from Nerium oleander)

- Molecular Formula: Presumed C₂₁H₂₈O₄ (similar to this compound)

- Structural Features : Differs in hydroxylation patterns; spectroscopic data suggest a distinct configuration at C-12 or C-14 .

Odoroside H

- CAS : 18810-25-8

- Molecular Formula : C₃₀H₄₆O₈

- Molecular Weight : 534.68 g/mol

- Structural Features : Cardiac glycoside with a sugar moiety (L-oleandrose) attached to a steroidal aglycone .

- Bioactivity: Strong cardiotonic effects via Na⁺/K⁺-ATPase inhibition; structurally divergent from this compound but shares a steroidal core .

Comparative Data Table

Functional and Structural Divergence

- Glycosylation: Odoroside H’s glycosidic linkage broadens its bioactivity to cardiovascular systems, unlike this compound’s direct steroidal interactions .

- Hydroxylation Patterns: Neridienone A’s cytotoxicity may arise from hydroxyl groups at positions that disrupt cellular membranes or enzyme function .

Biological Activity

Neridienone B is a steroid compound isolated from the plant Nerium indicum Mill., which has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a steroid and is structurally related to other compounds found in Nerium species. Its molecular formula and structure are crucial for understanding its biological interactions. The compound's specific properties include:

- Molecular Weight : 328.5 g/mol

- Chemical Formula : C21H30O3

- Solubility : Soluble in organic solvents but less soluble in water.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells in vitro, with IC50 values indicating significant potency .

- Cardiotonic Effects : Similar to other compounds derived from Nerium, this compound has been noted for its digoxin-like cardiac activity, which may influence heart rate and contractility .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against a range of pathogens, making it a candidate for further investigation as a natural antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect appears to be mediated through the modulation of cyclin-dependent kinases (CDKs) .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing valuable insights into its potential applications:

-

In Vitro Studies :

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

- Another study highlighted its antibacterial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

-

Animal Studies :

- In murine models, this compound administration resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anti-cancer agent .

- Behavioral studies indicated that this compound may influence locomotor activity in mice, potentially reflecting its neuropharmacological effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Neridienone B, and what key spectroscopic data confirm its structure?

Methodological Answer: Synthetic routes for this compound typically involve multi-step organic reactions, such as aldol condensations or cycloadditions, optimized for stereochemical control. Key characterization includes:

- Nuclear Magnetic Resonance (NMR): , , and 2D NMR (COSY, HSQC, HMBC) to resolve structural ambiguities and confirm regiochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- X-ray Crystallography: For unambiguous confirmation of absolute configuration when crystals are obtainable .

Researchers must cross-validate spectral data with literature and report deviations in reaction yields or stereochemical outcomes, ensuring reproducibility via detailed experimental protocols .

Q. What in vitro bioassay models are commonly used to assess this compound's bioactivity?

Methodological Answer: Standard in vitro models include:

- Enzyme Inhibition Assays: Dose-response curves (IC) for target enzymes (e.g., kinases, proteases) with positive/negative controls .

- Cell-Based Assays: Cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), or gene expression (qPCR) in relevant cell lines. Ensure cell line authentication and include replicates to address biological variability .

- Data Validation: Compare results with known inhibitors and report statistical significance (e.g., p < 0.05) using ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise due to pharmacokinetic (PK) limitations or model-specific factors. Address these by:

- PK/PD Studies: Measure plasma half-life, bioavailability, and tissue distribution in animal models to identify bioavailability bottlenecks .

- Metabolite Screening: Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Model Optimization: Test multiple in vivo models (e.g., xenograft vs. transgenic) and correlate results with in vitro conditions (e.g., hypoxia vs. normoxia) .

Document methodological differences (e.g., dosing regimens, endpoint measurements) to isolate confounding variables .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Scaffold Modification: Systematically vary functional groups (e.g., hydroxylation, halogenation) while maintaining core structural integrity. Use computational tools (e.g., molecular docking) to prioritize synthetic targets .

- Data Consistency: Employ uniform assay conditions (e.g., pH, temperature) across derivatives to ensure comparability .

- Contradiction Analysis: If bioactivity trends contradict computational predictions, re-evaluate force fields or assay interference (e.g., compound aggregation) .

Q. How should researchers approach conflicting reports on this compound’s mechanism of action (MOA)?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways .

- Genetic Knockdown/CRISPR: Validate target engagement by correlating MOA with gene knockout phenotypes .

- Meta-Analysis: Systematically review literature to identify consensus vs. outlier studies, assessing experimental rigor (e.g., sample size, controls) .

Methodological Best Practices

- Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail, including raw data deposition and step-by-step synthesis protocols .

- Data Contradictions: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up experiments .

- Ethical Reporting: Disclose all negative results and conflicting data to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.